molecular formula C11H18O3 B153428 Tert-butyl 4-oxocyclohexanecarboxylate CAS No. 38446-95-6

Tert-butyl 4-oxocyclohexanecarboxylate

Cat. No. B153428
CAS RN: 38446-95-6
M. Wt: 198.26 g/mol
InChI Key: HYNBSBAWGATECV-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxocyclohexanecarboxylate is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of a tert-butyl group attached to a cyclohexane ring which bears a carboxylate group at the fourth position. This compound is involved in the synthesis of CCR2 antagonists, cyclopropanecarboxylates, and other cyclic amino acid esters, indicating its versatility in organic synthesis .

Synthesis Analysis

The synthesis of related tert-butyl compounds involves several innovative methods. For instance, an iodolactamization step is crucial for the enantioselective synthesis of a tert-butyl-containing cyclohexylcarbamate, which is an intermediate for CCR2 antagonists . Another method includes the Hofmann rearrangement using trichloroisocyanuric acid to synthesize tert-butyl amino vinyl cyclopropanecarboxylate . Additionally, lithiation reactions are employed to generate substituted cyclopropanecarboxylates from tert-butyl cyclopropanecarboxylates . These methods demonstrate the chemical flexibility and reactivity of tert-butyl cyclohexanecarboxylate derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl cyclohexanecarboxylate derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined through single-crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Similarly, the chiral version of this compound was characterized, showing the importance of stereochemistry in the molecular structure .

Chemical Reactions Analysis

Tert-butyl cyclohexanecarboxylate derivatives undergo various chemical reactions. For instance, they can participate in transfer hydro-tert-butylation reactions catalyzed by boron Lewis acids, which is a novel method for incorporating tertiary alkyl groups into carbon frameworks . The cathodic hydrogenation of methyl 4-tert-butylcyclohex-1-enecarboxylate is another reaction that demonstrates the reactivity of these compounds under electrochemical conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl cyclohexanecarboxylate derivatives are influenced by their molecular structure. These compounds exhibit good solubility and thermal stability, as evidenced by the synthesis and characterization of new cardo poly(bisbenzothiazole)s from a tert-butyl cyclohexanone derivative . The solubility in polar solvents and high decomposition temperatures indicate that these compounds have significant potential for use in various applications, including materials science.

Scientific Research Applications

Enantioselective Synthesis

Tert-butyl 4-oxocyclohexanecarboxylate plays a pivotal role in enantioselective synthesis. It has been utilized in the efficient synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists. This process involves a key iodolactamization step, highlighting its importance in creating highly functionalized compounds (Campbell et al., 2009).

Organic Synthesis and Catalysis

In organic synthesis, tert-butyl 4-oxocyclohexanecarboxylate serves as a crucial component. For example, cyclohexa-1,4-dienes with a tert-butyl group at C3 have been shown to function as isobutane equivalents in catalytic reactions, enabling the transfer hydro-tert-butylation from one unsaturated hydrocarbon to another (Keess & Oestreich, 2017).

Nanotechnology and Sensor Development

In the field of nanotechnology, tert-butyl 4-oxocyclohexanecarboxylate contributes to the development of new materials. For instance, benzothizole modified carbazole derivatives with tert-butyl moieties have been synthesized, which can form organogels and exhibit strong blue light emission. These materials show potential as fluorescent sensory materials for detecting various acid vapors, demonstrating the role of tert-butyl in gel formation and sensor functionality (Sun et al., 2015).

Pharmaceutical Chemistry

In pharmaceutical chemistry, tert-butyl 4-oxocyclohexanecarboxylate is utilized in the generation and reactions of lithiated compounds. It aids in creating α-substituted esters which can be transformed into various pharmaceutical intermediates, showcasing its versatility in drug synthesis (Häner, Maetzke, & Seebach, 1986).

Material Science

In material science, tert-butyl 4-oxocyclohexanecarboxylate is involved in the synthesis of novel compounds with potential applications in various fields. For example, the compound has been used in the creation of new benzimidazole units for donor–acceptor–donor type polymers, which are important in developing new materials with unique electrochemical and optical properties (Ozelcaglayan et al., 2012).

Safety And Hazards

Tert-butyl 4-oxocyclohexanecarboxylate is associated with certain hazards. The compound has been assigned the GHS07 pictogram1. The hazard statements for the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)1. Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)1.


Future Directions

There are no specific future directions mentioned for Tert-butyl 4-oxocyclohexanecarboxylate in the available resources. However, as with any chemical compound, further research could explore its potential applications, synthesis methods, and safety implications.


Please note that this information is based on available resources and may not be exhaustive or up-to-date. Always refer to the most recent and reputable sources when conducting research.


properties

IUPAC Name

tert-butyl 4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNBSBAWGATECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565782
Record name tert-Butyl 4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-oxocyclohexanecarboxylate

CAS RN

38446-95-6
Record name 1,1-Dimethylethyl 4-oxocyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38446-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-oxocyclohexane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CG Overberger, JH Kozlowski… - Journal of Polymer …, 1972 - Wiley Online Library
A series of optically active hexahydro‐2H‐azepin‐2‐ones substituted at the 5 position were prepared from (S)( − ) and (R)(+)‐hexahydro‐5‐carboxy‐2H‐azepin‐2‐one obtained via …
Number of citations: 13 onlinelibrary.wiley.com
Y Arai, Y Kiyotsuka, M Nagamochi, K Oyama… - Bioorganic & Medicinal …, 2022 - Elsevier
… -azetidin-1-yl]phenyl]-2,9-dichloro-5,5-dimethyl-pyrido[2,3–d][1]benzazepin-6-one (12) (120 mg, 0.241 mmol) in CH 2 Cl 2 (3 mL) were added tert-butyl 4-oxocyclohexanecarboxylate (…
Number of citations: 1 www.sciencedirect.com
L Yu - 2020 - spiral.imperial.ac.uk
Scientists have devoted enormous efforts towards developing various synthetic strategies for translating the defined sequences and specific functions of natural biomacromolecules to …
Number of citations: 2 spiral.imperial.ac.uk
JH KOZLOWSKI - 1970 - search.proquest.com
… Using a slightly modified procedure of Cheney 64 and Piening for preparing an oxime in the presence of an ester, tert-butyl 4-oxocyclohexanecarboxylate (^4) was treated with …
Number of citations: 2 search.proquest.com

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